molecular formula C9H7FN2O B13660424 1-(4-Fluoro-1H-indazol-6-yl)ethanone

1-(4-Fluoro-1H-indazol-6-yl)ethanone

Cat. No.: B13660424
M. Wt: 178.16 g/mol
InChI Key: FTYLXYWPFRYNNA-UHFFFAOYSA-N
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Description

1-(4-Fluoro-1H-indazol-6-yl)ethanone is a fluorinated indazole derivative featuring an ethanone (acetyl) group at position 6 and a fluorine atom at position 4 of the indazole ring. Indazoles are nitrogen-containing heterocycles known for their pharmacological relevance, particularly in kinase inhibition and anticancer drug development. The fluorine substituent enhances metabolic stability and influences electronic properties, while the ethanone group may contribute to hydrogen bonding or structural rigidity in molecular interactions.

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-6-yl)ethanone

InChI

InChI=1S/C9H7FN2O/c1-5(13)6-2-8(10)7-4-11-12-9(7)3-6/h2-4H,1H3,(H,11,12)

InChI Key

FTYLXYWPFRYNNA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=NN2)C(=C1)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Fluoro-1H-indazol-6-yl)ethanone typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine, followed by cyclization . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation under an oxygen atmosphere . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Fluoro-1H-indazol-6-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-1H-indazol-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-Fluoro-1H-indazol-6-yl)ethanone with structurally related compounds, focusing on substituents, heterocyclic cores, and functional groups:

Compound Name Molecular Formula Core Structure Key Substituents Functional Groups Potential Applications Reference
1-(4-Fluoro-1H-indazol-6-yl)ethanone C₉H₇FN₂O Indazole 4-F, 6-ethanone Ketone, Fluorine Kinase inhibition, drug design Target
1-(4-Fluoro-1H-indazol-6-yl)ethanol C₉H₉FN₂O Indazole 4-F, 6-hydroxymethyl Alcohol, Fluorine Intermediate for drug synthesis
(1-Ethyl-6-fluoro-1H-indazol-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone C₂₂H₂₀F₄N₄O Indazole 6-F, 3-methanone, trifluoromethylphenyl-piperidinyl Ketone, Fluorine, CF₃ Retinol-binding protein antagonism
1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone C₁₁H₉FN₂O Phenyl 4-F, 2-imidazole Ketone, Fluorine, Imidazole Crystallography studies
1-(6-Amino-4-fluoroindolin-1-yl)ethanone C₁₀H₁₀FN₃O Indoline 4-F, 6-amino, 1-ethanone Ketone, Fluorine, Amine Pharmaceutical intermediate
1-(3-Methyl-benzofuran-2-yl)-ethanone C₇H₈O₂ Benzofuran 3-methyl, 2-ethanone Ketone Fragrance industry

Structural and Functional Differences

Core Heterocycle: The indazole core in 1-(4-Fluoro-1H-indazol-6-yl)ethanone distinguishes it from indoline (e.g., ) and benzofuran (e.g., ) derivatives. Indazoles exhibit aromatic stability and hydrogen-bonding capacity, which are critical for binding to biological targets. Comparatively, indoline derivatives (saturated analogs) may exhibit improved solubility but reduced aromatic interactions.

The ethanone group at position 6 introduces a polarizable carbonyl moiety, contrasting with hydroxyl groups in 1-(4-Fluoro-1H-indazol-6-yl)ethanol or trifluoromethyl groups in .

Biological Relevance: Fluorinated indazoles, such as the target compound and , are prevalent in drug discovery due to their ability to modulate enzyme activity. For example, the trifluoromethylphenyl-piperidinyl group in enhances lipophilicity and target affinity, whereas the simpler ethanone group in the target compound may prioritize metabolic simplicity.

Physicochemical Properties

  • Crystallinity: Fluorine and ketone groups may promote intermolecular interactions, as seen in the crystalline structure of 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone .

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